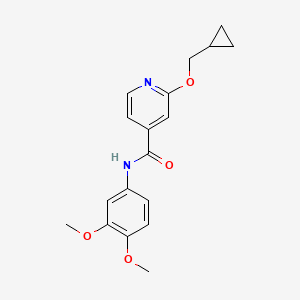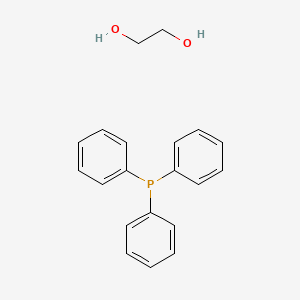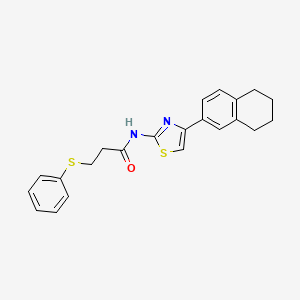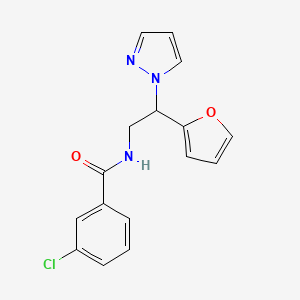
2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide, also known as CPI-1189, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of isonicotinamide derivatives that exhibit potential therapeutic properties. CPI-1189 has been extensively studied for its pharmacological properties, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in detail.
作用机制
The mechanism of action of 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide involves the inhibition of various signaling pathways that are involved in the pathogenesis of inflammatory diseases and cancer. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. Additionally, this compound has been found to inhibit the activation of STAT3, a transcription factor that is involved in the regulation of cell growth and survival. The inhibition of these signaling pathways results in the suppression of inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to the suppression of tumor growth. This compound has also been found to modulate the activity of various enzymes, such as COX-2 and MMP-9, which play a critical role in the pathogenesis of inflammatory diseases and cancer.
实验室实验的优点和局限性
2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide has several advantages and limitations for lab experiments. The compound exhibits high potency and selectivity towards its target molecules, making it an ideal candidate for drug development. Additionally, this compound has been shown to exhibit good pharmacokinetic properties, such as high bioavailability and low toxicity. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry. Additionally, the compound is relatively expensive, which may limit its use in large-scale experiments.
未来方向
The potential therapeutic properties of 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide have generated significant interest in the scientific community, and several future directions have been identified. One of the key areas of research is the development of novel this compound analogs that exhibit improved pharmacological properties. Additionally, the use of this compound in combination with other drugs for the treatment of inflammatory diseases and cancer is being explored. Furthermore, the elucidation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer activities of this compound is an area of active research. Overall, this compound has significant potential as a therapeutic agent, and its future directions hold promise for the development of novel drugs for the treatment of various diseases.
In conclusion, this compound is a novel compound that exhibits significant potential as a therapeutic agent. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. The compound exhibits high potency and selectivity towards its target molecules, making it an ideal candidate for drug development. The elucidation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer activities of this compound is an area of active research, and its future directions hold promise for the development of novel drugs for the treatment of various diseases.
合成方法
The synthesis of 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide involves a series of chemical reactions that are carried out in a controlled environment. The process starts with the reaction of 2-(cyclopropylmethoxy)benzaldehyde with methylamine to yield 2-(cyclopropylmethoxy)benzylamine. The resulting compound is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base to produce this compound. The synthesis method of this compound has been optimized to yield high purity and yield.
科学研究应用
2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit significant anti-inflammatory and anti-cancer activities. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a critical role in the pathogenesis of various inflammatory diseases. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
属性
IUPAC Name |
2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-22-15-6-5-14(10-16(15)23-2)20-18(21)13-7-8-19-17(9-13)24-11-12-3-4-12/h5-10,12H,3-4,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNMZVJBFCVUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)OCC3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2833563.png)

![N-[1-(2-Fluoro-4,5-dimethoxyphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2833565.png)

![N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2833569.png)
![5-((2-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2833571.png)
![Tert-butyl 3-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]pyrrolidine-1-carboxylate](/img/structure/B2833573.png)




![2-[N-(1,3-thiazol-2-yl)6-chloropyridine-3-sulfonamido]acetamide](/img/structure/B2833581.png)

![Ethyl 4-oxo-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butanoate](/img/structure/B2833583.png)
